A Comprehensive Technical Guide to 3-Bromo-2-chloro-6-fluoropyridine: A Keystone Intermediate in Modern Synthesis
A Comprehensive Technical Guide to 3-Bromo-2-chloro-6-fluoropyridine: A Keystone Intermediate in Modern Synthesis
Foreword: The Strategic Value of Polysubstituted Heterocycles
In the landscape of contemporary drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of bioactive molecules. However, the true potential of this heterocycle is unlocked through precise functionalization. Polysubstituted pyridines, particularly those bearing a strategic arrangement of halogens, offer a versatile platform for complex molecular construction. This guide provides an in-depth technical overview of 3-Bromo-2-chloro-6-fluoropyridine (CAS No. 885952-18-1), a key building block whose distinct reactivity profile makes it an invaluable asset for researchers, scientists, and professionals in drug development.[1][2] This document will delve into its chemical properties, structure, reactivity, and synthetic applications, offering field-proven insights into its practical utility.
Core Molecular Profile and Physicochemical Properties
3-Bromo-2-chloro-6-fluoropyridine is a polysubstituted pyridine derivative with a unique convergence of halogen atoms, each imparting distinct reactivity characteristics.[3] This strategic halogenation is the cornerstone of its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]
Structural and Basic Information
The fundamental attributes of 3-Bromo-2-chloro-6-fluoropyridine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 885952-18-1 | [3] |
| Molecular Formula | C₅H₂BrClFN | [3] |
| Molecular Weight | 210.43 g/mol | [3] |
| IUPAC Name | 3-bromo-6-chloro-2-fluoropyridine | [4] |
| Synonyms | Pyridine, 3-bromo-6-chloro-2-fluoro- | [3] |
| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N | [4] |
The structure of 3-Bromo-2-chloro-6-fluoropyridine is depicted below, illustrating the relative positions of the halogen substituents that dictate its chemical behavior.
Caption: Chemical structure of 3-Bromo-2-chloro-6-fluoropyridine.
Physicochemical Data
The physical properties of a compound are critical for its handling, storage, and use in chemical reactions. Below is a summary of the available data for 3-Bromo-2-chloro-6-fluoropyridine.
| Property | Value | Source |
| Boiling Point | 212.031 °C at 760 mmHg | [3] |
| Density | 1.83 g/cm³ | [3] |
| Flash Point | 82.034 °C | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Spectroscopic Characterization: An Interpretive Guide
While a dedicated, publicly available full set of spectra for 3-Bromo-2-chloro-6-fluoropyridine is not readily found, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at position 5 will likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 will appear as a doublet of doublets, coupled to the proton at position 5 and the fluorine at position 6 (long-range coupling).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached halogens and the nitrogen atom. The carbons bonded to the halogens (C2, C3, and C6) will show characteristic shifts, and the C-F coupling will be observable for C2 and potentially for C3 and C6 through multiple bonds.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 3-Bromo-2-chloro-6-fluoropyridine, a single resonance is expected for the fluorine atom at the 2-position. The chemical shift will be characteristic of a fluorine atom on an electron-deficient pyridine ring.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol ). A key feature will be the isotopic pattern characteristic of a molecule containing both bromine and chlorine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a complex M, M+2, and M+4 pattern for the molecular ion cluster, which is a definitive indicator of the compound's elemental composition.
Synthesis and Manufacturing
The preparation of polysubstituted fluoropyridines often involves multi-step synthetic sequences. While a specific, detailed protocol for 3-Bromo-2-chloro-6-fluoropyridine is not widely published, its synthesis can be conceptualized through established methods for halogenated pyridines. A plausible synthetic approach involves the diazotization of an appropriately substituted aminopyridine followed by a Sandmeyer-type reaction to introduce the bromo or chloro substituent, and a Balz-Schiemann reaction or nucleophilic aromatic substitution to introduce the fluorine atom. A general patent for the preparation of fluoropyridine compounds suggests that an improved Balz-Schiemann reaction on brominated aminopyridine compounds is a viable route.[5]
A representative synthetic workflow is outlined below:
Caption: Conceptual synthetic workflow for 3-Bromo-2-chloro-6-fluoropyridine.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-2-chloro-6-fluoropyridine lies in the differential reactivity of its three halogen substituents, allowing for selective and sequential chemical transformations.[1] This makes it a highly versatile building block for creating complex molecular architectures.[2]
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the halogens, makes the compound susceptible to nucleophilic attack. The fluorine and chlorine atoms, particularly at the 2- and 6-positions which are activated by the ring nitrogen, can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols. The regioselectivity of this substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the fluorine atom at the 2-position is the most susceptible to nucleophilic displacement due to the strong activation by the adjacent nitrogen atom.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective couplings. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling sequential functionalization.
A generalized scheme for Suzuki-Miyaura coupling is presented below:
Caption: Suzuki-Miyaura coupling of 3-Bromo-2-chloro-6-fluoropyridine.
Applications in Drug Discovery and Agrochemicals
3-Bromo-2-chloro-6-fluoropyridine is a key intermediate in the synthesis of a variety of biologically active compounds.[3] Its utility spans the pharmaceutical and agrochemical industries, where it is used to construct complex molecules with desired therapeutic or pesticidal properties.[1] The incorporation of the fluoropyridine moiety can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. While specific examples of marketed drugs derived directly from this intermediate are not prominently disclosed, its structural motifs are present in numerous patented bioactive compounds.
Safety and Handling
Proper handling of 3-Bromo-2-chloro-6-fluoropyridine is essential in a laboratory setting. Based on safety data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes, and do not ingest. In case of contact, rinse the affected area with plenty of water. Store in a tightly closed container in a cool, dry place under an inert atmosphere.
Conclusion and Future Outlook
3-Bromo-2-chloro-6-fluoropyridine is a testament to the power of strategic halogenation in designing versatile chemical building blocks. Its unique reactivity profile allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of intermediates like 3-Bromo-2-chloro-6-fluoropyridine in enabling innovation and accelerating research and development is poised to increase.
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